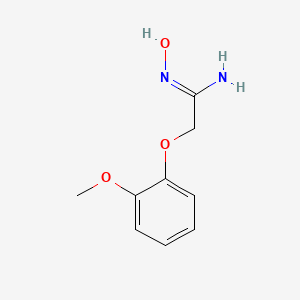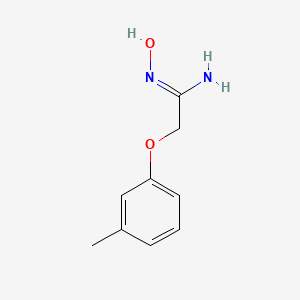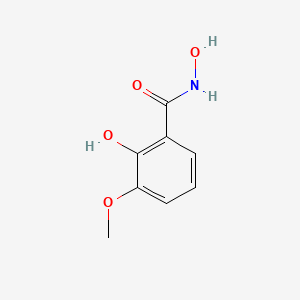![molecular formula C13H8ClF3O B6332805 4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol CAS No. 634192-46-4](/img/structure/B6332805.png)
4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol” is an organic compound with the CAS Number: 634192-46-4. It has a molecular weight of 272.65 and its IUPAC name is 2’-chloro-5’-(trifluoromethyl)[1,1’-biphenyl]-4-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H8ClF3O/c14-12-6-3-9(13(15,16)17)7-11(12)8-1-4-10(18)5-2-8/h1-7,18H . This indicates the presence of 13 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. The compound has a density of 1.5±0.1 g/cm^3, a boiling point of 171.3±0.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C .Wirkmechanismus
Target of Action
Similar compounds with trifluoromethyl groups have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s known that the compound can bind at the active site of certain mutants, indicating a potential for specific target interactions .
Action Environment
It’s known that the compound is stable at room temperature and should be stored at 2-8°c .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol in laboratory experiments include its low toxicity, its ability to form complexes with metal ions, and its catalytic activity. Additionally, it is relatively easy to synthesize and is widely available. The main limitation of this compound is its low solubility in water, which limits its use in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for 4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol research. One potential direction is to further explore its catalytic activity in various chemical reactions. Additionally, further research into its biochemical and physiological effects could lead to new applications in medicine and pharmacology. Additionally, further research into its corrosion inhibiting properties could lead to new uses in industrial processes. Finally, further research into its synthesis and solubility could lead to new ways of using this compound in laboratory experiments.
Synthesemethoden
4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol is synthesized by reacting 2-chloro-5-trifluoromethylphenol with bromine in the presence of a catalytic amount of copper(I) bromide. The reaction is carried out in a sealed tube at a temperature of 80-90°C for 0.5-1.0 hours. The reaction mixture is then cooled and the product is isolated by filtration.
Wissenschaftliche Forschungsanwendungen
4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis to prepare a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in several chemical reactions, such as the synthesis of β-lactams and the oxidation of alcohols. Additionally, this compound has been used as a corrosion inhibitor in metal surfaces and as a stabilizer for polymers.
Safety and Hazards
The compound is classified as a GHS07, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
4-[2-chloro-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-12-6-3-9(13(15,16)17)7-11(12)8-1-4-10(18)5-2-8/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWZIOGNENBMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)
![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)
![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)
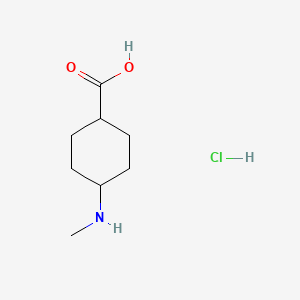
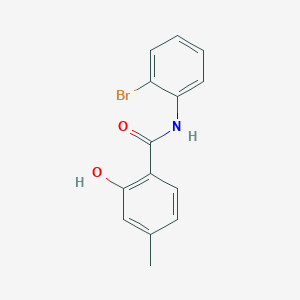
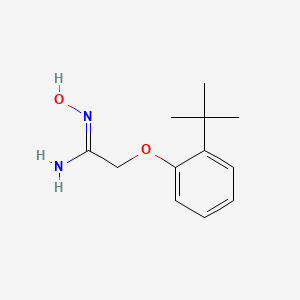
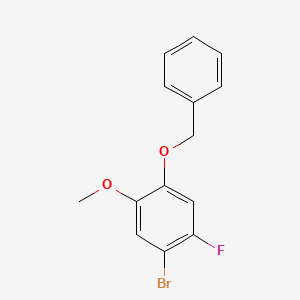
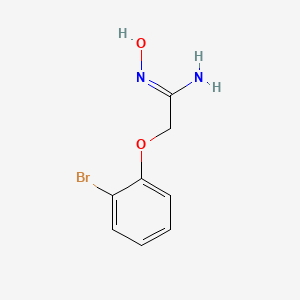
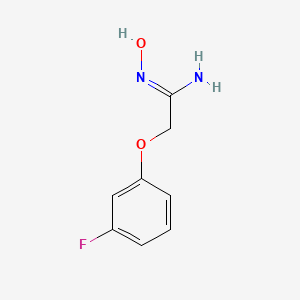
![Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95%](/img/structure/B6332783.png)
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane](/img/structure/B6332790.png)
